![molecular formula C9H9N3O3S B417167 2-[(Carbamothioylamino)carbamoyl]benzoic acid CAS No. 112273-79-7](/img/structure/B417167.png)

2-[(Carbamothioylamino)carbamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

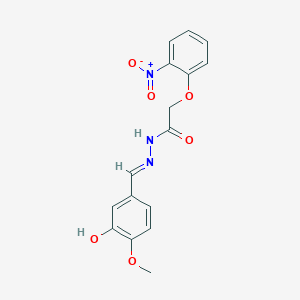

2-[(Carbamothioylamino)carbamoyl]benzoic acid, also known as 2-CBA, is an important organic acid used in a variety of scientific research applications. It is a derivative of benzoic acid, and is widely used in organic synthesis, due to its unique properties. It is a versatile compound that has been used in a variety of research applications, including biochemistry, cell biology, and drug design. 2-CBA is also used as a reagent in organic synthesis and as a reactant in chemical reactions.

Applications De Recherche Scientifique

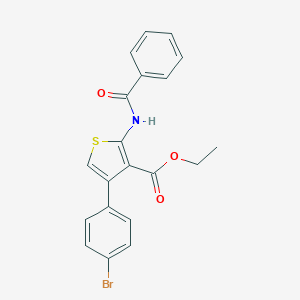

Synthesis and Biological Evaluation

2-[2-Benzoylamino)benzoylamino]benzoic acid derivatives have been synthesized and evaluated for their potency as inhibitors of adenovirus replication. These compounds, including the parent compound, have shown significant antiadenoviral activity with low cell toxicity, highlighting their potential in antiviral therapies (Öberg et al., 2012).

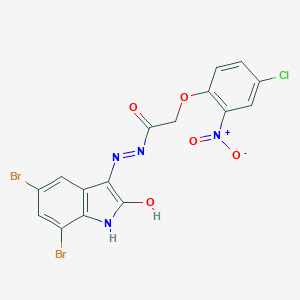

Environmental Applications

Carbamoyl benzoic acids have been investigated for their use in wastewater treatment, specifically in the coagulation-flocculation processes to remove hazardous heavy metals from metal plating wastewater. These compounds have demonstrated an ability to bind metal ions such as Pb2+, Cu2+, and Hg2+, suggesting their potential as environmentally friendly agents for water purification (Martinez-Quiroz et al., 2017).

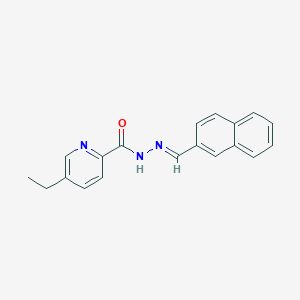

Antibacterial and Antifungal Applications

Synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid derivatives, including those related to 2-[(Carbamothioylamino)carbamoyl]benzoic acid, has shown that these compounds exhibit good to moderate antibacterial activity against various bacterial strains and no activity against the fungal species tested, indicating their selective antimicrobial properties (Chavan & Pai, 2007).

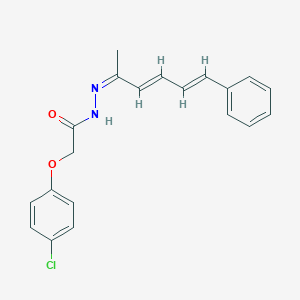

Corrosion Inhibition

Thiosemicarbazide derivatives, including 2-carbamothioyl-N-phenylhydrazine carboxamide and N-[(2-carbamothioylhydrazino)carbonothioyl]benzamide, have been synthesized and used as carbon steel corrosion inhibitors in hydrochloric acid solutions. These compounds have shown to effectively reduce the corrosion rate of carbon steel, pointing to their potential industrial applications in protecting metal surfaces (Shahabi et al., 2015).

Propriétés

IUPAC Name |

2-[(carbamothioylamino)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c10-9(16)12-11-7(13)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,11,13)(H,14,15)(H3,10,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSPJRDTOGNICU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=S)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-tert-butylphenoxy)-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B417090.png)

![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B417092.png)

![4-{2-[4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 4-fluorobenzoate](/img/structure/B417093.png)

![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B417095.png)

![N-(Benzo[1,3]dioxol-5-ylmethylene-hydrazinocarbonylmethyl)-3-bromo-benzamide](/img/structure/B417101.png)

![4-Chloro-benzoic acid 4-[(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonome](/img/structure/B417102.png)

![5-[5-(2-Methyl-5-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine-](/img/structure/B417105.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-ethyl-2-pyridinecarbohydrazide](/img/structure/B417106.png)

![3,4-Dibromo-6-ethoxy-2-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417109.png)